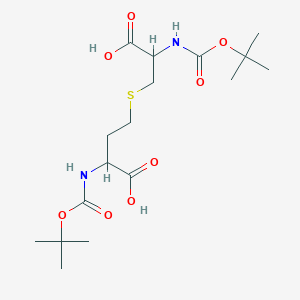
(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide
Overview
Description
(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide, also known as 4FPP-AH, is a novel small molecule that has recently been identified as a potential therapeutic agent for a variety of medical conditions. 4FPP-AH is a derivative of the well-known piperazine family of compounds and has been studied for its potential to act as a monoamine reuptake inhibitor, as well as for its anti-inflammatory and analgesic properties.
Scientific Research Applications
Antimicrobial Activities
- A study by Yolal et al. (2012) on the synthesis of eperezolid-like molecules, including derivatives of (4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide, revealed high anti-Mycobacterium smegmatis activity, indicating potential antimicrobial applications (Yolal et al., 2012).
Acetylcholinesterase Inhibitors
- Saeedi et al. (2019) designed and synthesized arylisoxazole-phenylpiperazine derivatives, evaluating their inhibitory activity toward acetylcholinesterase. This research suggests applications in treating conditions associated with acetylcholinesterase, such as Alzheimer's disease (Saeedi et al., 2019).
Sigma 2 Binding Site Affinity
- Perregaard et al. (1995) synthesized a series of compounds, including 4-fluorophenyl substituted derivatives, with high affinity for sigma 1 and sigma 2 binding sites. This research is crucial in understanding the binding characteristics of these compounds, which could have implications in neurological studies (Perregaard et al., 1995).
Synthesis and Characterization
- Menteşe et al. (2015) conducted a study on the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, indicating a methodology for creating novel compounds that may have varied scientific applications (Menteşe et al., 2015).
Carbonic Anhydrase Inhibitors
- Tuğrak et al. (2019) synthesized new mono Mannich bases with piperazines, evaluating their inhibitory effects on human carbonic anhydrase I and II isoenzymes. This study opens potential therapeutic avenues in conditions related to carbonic anhydrases (Tuğrak et al., 2019).
Photo-degradation Studies
- Wu et al. (2007) analyzed the photo-degradation behavior of thiazole-containing compounds, which includes derivatives of (4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide. This research is significant in understanding the stability of these compounds under various conditions (Wu et al., 2007).
Synthesis of Derivatives
- Aggarwal et al. (2007) synthesized new derivatives of (4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide, furthering the chemical knowledge and potential applications of these compounds (Aggarwal et al., 2007).
properties
IUPAC Name |
2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2.BrH/c19-15-8-6-14(7-9-15)17(18(22)23)21-12-10-20(11-13-21)16-4-2-1-3-5-16;/h1-9,17H,10-13H2,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBMGSPUKMCIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(4-phenylpiperazin-1-yl)-acetic acid hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390419.png)






![3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390433.png)



